Disodium Lauriminodipropionate: A Technical Guide to its Mechanism of Action
Disodium Lauriminodipropionate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) lauriminodipropionate is an amphoteric surfactant widely utilized in the cosmetic and personal care industries for its mild cleansing, conditioning, and emulsifying properties. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its physicochemical properties and its functional performance as a surfactant. This document summarizes available quantitative data, outlines general experimental protocols for surfactant characterization, and provides visual representations of its mechanism and related workflows.
Core Mechanism of Action: Surfactant Properties
Disodium lauriminodipropionate's primary mechanism of action is rooted in its amphiphilic molecular structure, possessing both a hydrophobic lauryl group and a hydrophilic iminodipropionate group.[1] This dual nature allows it to function as a surfactant, reducing the surface tension at the interface between different phases, such as oil and water.[1]
As an amphoteric surfactant, its charge is pH-dependent. It can exhibit anionic or cationic properties, contributing to its mildness and compatibility with other ingredients.[2][3][4]
The fundamental mechanisms driving its functionality are:
-
Reduction of Surface Tension: At the air-water or oil-water interface, disodium lauriminodipropionate molecules align themselves, disrupting the cohesive energy between water molecules and lowering the surface tension. This allows for improved wetting and spreading of liquids.
-
Micelle Formation: Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form spherical structures called micelles. The hydrophobic tails orient towards the center of the micelle, creating a lipophilic core, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process is crucial for the solubilization and removal of oily and greasy substances.
-
Emulsification: Disodium lauriminodipropionate facilitates the formation of stable emulsions by adsorbing at the oil-water interface, creating a protective barrier around the dispersed droplets and preventing them from coalescing.[1]
These core surfactant properties translate into its key functions in various formulations:
-
Cleansing Agent: The micellar structures encapsulate dirt and oil, allowing them to be washed away with water.[1][5]
-
Foaming Agent: By reducing the surface tension of water, it facilitates the formation of foam, which can aid in the distribution of the product during use.
-
Hair Conditioning Agent: It can deposit on the hair surface, reducing static electricity and improving manageability.[5]
-
Emulsifying Agent: It stabilizes oil-in-water or water-in-oil formulations, ensuring product homogeneity and stability.[1]
Physicochemical and Toxicological Data
While specific quantitative performance data for disodium lauriminodipropionate is not extensively available in the public domain, the following tables summarize its known physicochemical properties and toxicological data from the Cosmetic Ingredient Review (CIR) Expert Panel assessment.
Table 1: Physicochemical Properties of Disodium Lauriminodipropionate
| Property | Value | Source |
| Chemical Name | Disodium 3,3'-(dodecylimino)dipropionate | PubChem |
| CAS Number | 3655-00-3 | PubChem |
| Molecular Formula | C18H33NNa2O4 | PubChem |
| Molecular Weight | 373.4 g/mol | PubChem |
| Appearance | Yellowish liquid | Lesielle |
Table 2: Summary of Toxicological Data for Lauriminodipropionic Acid and its Salts
| Study Type | Species | Test Substance | Concentration/Dose | Results | Source |
| Acute Oral Toxicity | Rat | Sodium Lauriminodipropionate | LD50: > 2 g/kg | Not acutely toxic | CIR |
| Acute Dermal Toxicity | Rabbit | Sodium Lauriminodipropionate | LD50: > 2 g/kg | Not acutely toxic | CIR |
| Skin Irritation | Rabbit | Sodium Lauriminodipropionate | 10% active solution | Severely irritating | CIR |
| Eye Irritation | Rabbit | Sodium Lauriminodipropionate | 10% active solution | Severely irritating | CIR |
| Dermal Sensitization | Guinea Pig | Sodium Lauriminodipropionate | 0.1% | Not a sensitizer | CIR |
| Genotoxicity (Ames Test) | - | Sodium Lauriminodipropionate | - | Not mutagenic | CIR |
| Genotoxicity (CHO/HGPRT) | - | Sodium Lauriminodipropionate | - | Not mutagenic | CIR |
| Developmental Toxicity | Rat | Hair dye with 1.5% Disodium Lauriminodipropionate | - | No evidence of developmental toxicity | CIR |
Note: The CIR report often refers to studies on Sodium Lauriminodipropionate to support the safety of Disodium Lauriminodipropionate due to their chemical similarity.
Experimental Protocols for Surfactant Characterization
While specific experimental protocols for disodium lauriminodipropionate are not publicly available, this section outlines the general, standardized methodologies used to characterize the key performance attributes of surfactants.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the concentration at which a surfactant begins to form micelles. Several methods can be employed:
-
Surface Tension Method: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). A plot of surface tension versus the logarithm of surfactant concentration will show a sharp break. The concentration at this inflection point is the CMC.
-
Conductivity Method: This method is suitable for ionic surfactants. The conductivity of surfactant solutions is measured as a function of concentration. A distinct change in the slope of the conductivity versus concentration plot indicates micelle formation.
-
Dye Solubilization Method: A water-insoluble dye is added to the surfactant solutions. The absorbance of the solutions is measured. A sharp increase in absorbance occurs at the CMC, as the dye is solubilized within the hydrophobic cores of the micelles.
Surface Tension Measurement
The ability of a surfactant to reduce surface tension is a direct measure of its surface activity.
-
Tensiometry: The surface tension of an aqueous solution of the surfactant at a given concentration is measured using a tensiometer. Common methods include the Du Noüy ring, Wilhelmy plate, and pendant drop methods. The instrument measures the force required to pull a ring or plate from the liquid's surface, or analyzes the shape of a pendant drop, from which the surface tension is calculated.
Emulsification Capacity and Stability
This assesses the ability of a surfactant to form and stabilize an emulsion.
-
Emulsification Capacity: A known volume of oil is added incrementally to a fixed volume of a surfactant solution while being subjected to high shear (homogenization). The point at which the emulsion inverts (e.g., from an oil-in-water to a water-in-oil emulsion), often indicated by a sharp change in conductivity or viscosity, determines the emulsifying capacity.
-
Emulsion Stability: An emulsion is prepared and stored under controlled conditions (e.g., temperature, time). Stability is assessed by monitoring parameters such as creaming, coalescence, and changes in droplet size distribution over time using techniques like light scattering or microscopy.
Foaming Ability and Stability
These tests evaluate the surfactant's ability to generate and sustain foam.
-
Foam Generation (Ross-Miles Method): A standard volume of surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder. The initial height of the foam generated is measured.
-
Foam Stability: The height of the foam generated is measured at various time intervals to determine the rate of foam collapse. The time it takes for the foam to reduce to half of its initial volume (half-life) is a common metric for stability.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflows
Conclusion
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Safety assessment of lauriminodipropionic acid, sodium lauriminodipropionate, and disodium lauriminodipropionate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. lcms.cz [lcms.cz]
